2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound is a structurally complex heterocyclic molecule featuring a [1,2,4]triazolo[4,3-a]quinoxaline core substituted with a 2,3-dimethylphenoxy group at the 4-position and an acetamide moiety linked to a 2-methoxy-5-methylphenyl group. The acetamide side chain introduces hydrogen-bonding capabilities, which may enhance target binding or solubility.
Properties
IUPAC Name |
2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O4/c1-16-12-13-23(35-4)20(14-16)28-24(33)15-31-27(34)32-21-10-6-5-9-19(21)29-26(25(32)30-31)36-22-11-7-8-17(2)18(22)3/h5-14H,15H2,1-4H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIXCAHQMQFFCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC(=C5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a member of the triazoloquinoxaline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 483.5 g/mol. Its structure features a triazoloquinoxaline core, which is significant in medicinal chemistry due to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C27H25N5O4 |
| Molecular Weight | 483.5 g/mol |
| CAS Number | 1189954-50-4 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazoloquinoxaline derivatives. The compound under review has demonstrated significant cytotoxic effects against various cancer cell lines.
Mechanisms of Action:
- Inhibition of Key Enzymes: The compound inhibits enzymes such as PARP-1 and EGFR, crucial for cancer cell survival and proliferation. For example, one derivative showed an IC50 of 1.37 nM against PARP-1.
- Induction of Apoptosis: It upregulates pro-apoptotic factors (e.g., P53, Bax) while downregulating anti-apoptotic factors (e.g., Bcl2), leading to increased apoptosis in cancer cells.
Case Study:
In a study involving MDA-MB-231 breast cancer cells, derivatives exhibited enhanced apoptosis induction and cell cycle arrest at the G2/M phase. Some compounds demonstrated better cytotoxicity than established chemotherapeutic agents like Erlotinib.
Antimicrobial Activity
The triazoloquinoxaline scaffold is also associated with antimicrobial properties. Preliminary investigations indicated that derivatives exhibit activity against various bacterial strains, including Staphylococcus aureus , suggesting potential applications in treating infections caused by resistant bacterial strains.
The compound interacts with various enzymes and proteins, influencing cellular functions such as signaling pathways and gene expression. Its ability to bind to biomolecules suggests significant implications for drug development.
Research Applications
The compound's biological activity makes it a candidate for:
- Enzyme Inhibition Studies: Investigating its effects on specific enzyme targets.
- Receptor Binding Studies: Understanding its interactions with cellular receptors.
- Material Development: Utilizing its properties in creating new materials with specific characteristics.
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The compound’s closest structural analogs in the evidence include:
Key Observations :
- However, this may reduce solubility compared to smaller heterocycles .
- Substituent Effects: The 2,3-dimethylphenoxy group in the target compound introduces steric bulk and lipophilicity, contrasting with the unsubstituted hydroxyphenyl group in Compound 12. The methoxy-methylphenyl acetamide side chain may improve metabolic stability over simpler acetamide derivatives .
Physicochemical Properties
- Solubility: The target compound’s lipophilic substituents (dimethylphenoxy, methoxy-methylphenyl) may reduce aqueous solubility compared to hydroxylated analogs (e.g., Compound 12).
- Stability: The 1-oxo group in the triazoloquinoxaline core could enhance hydrolytic stability relative to 3-oxo benzooxazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
